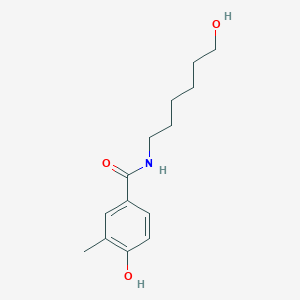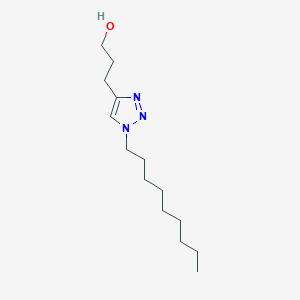![molecular formula C13H18N2O2 B6644174 N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide, also known as ACBC or LY-404039, is a selective antagonist for the metabotropic glutamate receptor 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia, anxiety, and depression.
Wirkmechanismus
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide is a selective antagonist for the mGluR2 receptor, which is a subtype of the metabotropic glutamate receptor family. The mGluR2 receptor is primarily located in presynaptic terminals and regulates the release of glutamate, a neurotransmitter that is involved in several neuropsychiatric disorders. By blocking the mGluR2 receptor, this compound reduces the release of glutamate, leading to a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease the levels of glutamate in the prefrontal cortex and hippocampus, two brain regions that are involved in several neuropsychiatric disorders. This compound has also been shown to increase the levels of monoamines such as dopamine and serotonin in the brain, which are neurotransmitters that are involved in several neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a selective antagonist for the mGluR2 receptor, which allows for the specific targeting of this receptor. This compound has also been optimized for large-scale production, making it a viable option for studies that require large quantities of the compound. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide. One direction is the development of more potent and selective mGluR2 antagonists. Another direction is the investigation of the potential therapeutic applications of this compound in other neuropsychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, the investigation of the long-term effects of this compound on the brain and behavior is an important direction for future research.
Synthesemethoden
The synthesis of N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide involves several steps, starting with the protection of L-serine followed by the reaction with cyclobutanone to form a cyclic intermediate. The intermediate is then reacted with 3-hydroxybenzylamine to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. This compound has also been studied for its potential use in the treatment of depression, as it has been shown to increase the levels of monoamines such as dopamine and serotonin in the brain.
Eigenschaften
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(5-2-6-13)9-15-12(17)8-10-3-1-4-11(16)7-10/h1,3-4,7,16H,2,5-6,8-9,14H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBYECKBZRZYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CC2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)

![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)
![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)



![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
